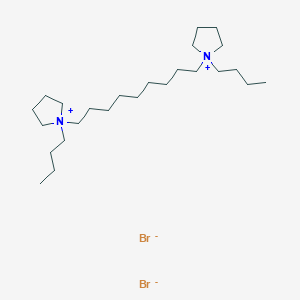
1,1'-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide is a quaternary ammonium compound with a unique structure that includes two pyrrolidinium rings connected by a nonane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide typically involves the reaction of 1,9-dibromononane with 1-butylpyrrolidine. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by the pyrrolidinium groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: This compound has a shorter alkyl chain and imidazolium rings instead of pyrrolidinium rings.
1,1’-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) dibromide: Similar structure but with a pentane chain instead of a nonane chain.
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide: This compound has a propane chain and pyridinium rings.
Uniqueness
1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide is unique due to its longer nonane chain, which may confer different physical and chemical properties compared to similar compounds with shorter chains. The presence of pyrrolidinium rings also differentiates it from compounds with other ring structures, potentially leading to unique biological and chemical activities.
This detailed article provides a comprehensive overview of 1,1’-(Nonane-1,9-diyl)bis(1-butylpyrrolidin-1-ium) dibromide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
844468-98-0 |
|---|---|
Molekularformel |
C25H52Br2N2 |
Molekulargewicht |
540.5 g/mol |
IUPAC-Name |
1-butyl-1-[9-(1-butylpyrrolidin-1-ium-1-yl)nonyl]pyrrolidin-1-ium;dibromide |
InChI |
InChI=1S/C25H52N2.2BrH/c1-3-5-18-26(22-14-15-23-26)20-12-10-8-7-9-11-13-21-27(19-6-4-2)24-16-17-25-27;;/h3-25H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
FBWRVXKWKKGQDY-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[N+]1(CCCC1)CCCCCCCCC[N+]2(CCCC2)CCCC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


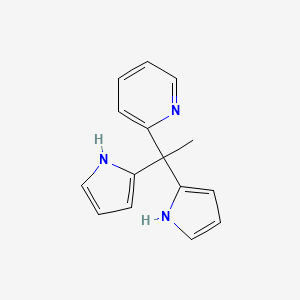

![6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B12534009.png)
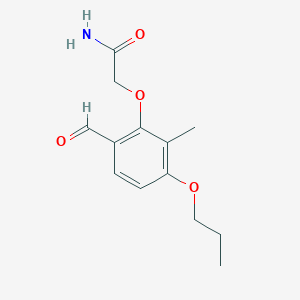
![4-Hexyldibenzo[b,d]thiophene](/img/structure/B12534012.png)


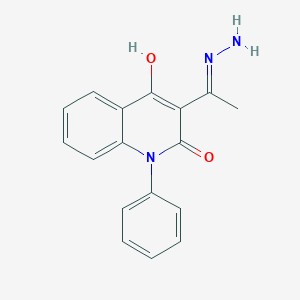
![4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-oxazol-4-yl]benzoic acid](/img/structure/B12534023.png)

![Ytterbium, bis[tris(trimethylsilyl)methyl]-](/img/structure/B12534035.png)
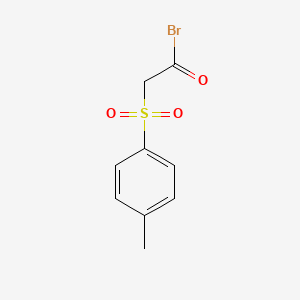

![4-(2',3-Dimethyl[1,1'-biphenyl]-2-yl)but-3-en-2-ol](/img/structure/B12534063.png)
